molecular formula C11H16O B13786560 (2-Ethyl-4,6-dimethylphenyl)methanol CAS No. 97536-12-4

(2-Ethyl-4,6-dimethylphenyl)methanol

Cat. No.: B13786560
CAS No.: 97536-12-4
M. Wt: 164.24 g/mol
InChI Key: YWBUHVWYYLXBHY-UHFFFAOYSA-N
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Description

(2-Ethyl-4,6-dimethylphenyl)methanol is an organic compound with the molecular formula C11H16O It is a derivative of phenylmethanol, where the phenyl ring is substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-4,6-dimethylphenyl)methanol typically involves the alkylation of 2,6-dimethylphenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar alkylation process, but with optimized reaction conditions to maximize yield and minimize by-products. Catalysts such as phase transfer catalysts may be used to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-4,6-dimethylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation.

Major Products Formed

    Oxidation: Formation of 2-Ethyl-4,6-dimethylbenzaldehyde or 2-Ethyl-4,6-dimethylacetophenone.

    Reduction: Formation of 2-Ethyl-4,6-dimethylphenylmethane.

    Substitution: Formation of 2-Ethyl-4,6-dimethylphenyl halides.

Scientific Research Applications

(2-Ethyl-4,6-dimethylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Ethyl-4,6-dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The ethyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: Lacks the ethyl group, resulting in different chemical and physical properties.

    2-Ethylphenol: Lacks the additional methyl groups, affecting its reactivity and applications.

    4,6-Dimethylphenylmethanol: Similar structure but different substitution pattern, leading to variations in its chemical behavior.

Uniqueness

(2-Ethyl-4,6-dimethylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both ethyl and methyl groups on the phenyl ring enhances its versatility in various chemical reactions and applications.

Properties

CAS No.

97536-12-4

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(2-ethyl-4,6-dimethylphenyl)methanol

InChI

InChI=1S/C11H16O/c1-4-10-6-8(2)5-9(3)11(10)7-12/h5-6,12H,4,7H2,1-3H3

InChI Key

YWBUHVWYYLXBHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1CO)C)C

Origin of Product

United States

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